Bicyclo[3.1.0]hexane-1-carbonitrile
Description
Bicyclo[3.1.0]hexane-1-carbonitrile (CAS: 31357-72-9) is a bicyclic organic compound with the molecular formula C₇H₉N. It consists of a six-membered bicyclo[3.1.0]hexane framework featuring a nitrile (-CN) group at the 1-position. This structure imposes significant ring strain due to the fused cyclopropane and cyclopentane rings, which influences its reactivity and physical properties . The compound is primarily utilized in organic synthesis as a versatile scaffold for pharmaceuticals and agrochemicals, owing to its rigid geometry and functionalizable nitrile group .
Properties
CAS No. |
31357-72-9 |
|---|---|
Molecular Formula |
C7H9N |
Molecular Weight |
107.15 g/mol |
IUPAC Name |
bicyclo[3.1.0]hexane-1-carbonitrile |
InChI |
InChI=1S/C7H9N/c8-5-7-3-1-2-6(7)4-7/h6H,1-4H2 |
InChI Key |
WZMKNKUWNYXOEJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CC2(C1)C#N |
Origin of Product |
United States |
Preparation Methods
Early Synthetic Methods
Initial approaches to bicyclo[3.1.0]hexane derivatives emerged in the late 1960s and early 1970s, with Hall and colleagues publishing pioneering work on the synthesis of bicyclo[3.1.0]hexane-1-carbonitrile in 1971. This work established foundational methodologies that have influenced subsequent synthetic strategies.
Early methods often relied on cyclopropanation reactions of cyclohexene derivatives, followed by introduction of the nitrile group through various functional group interconversions. These approaches, while groundbreaking, typically suffered from low yields and limited stereoselectivity.
Evolution of Synthetic Strategies
As synthetic organic chemistry advanced, more efficient routes to bicyclo[3.1.0]hexane systems emerged. The development of transition metal-catalyzed transformations and photoredox chemistry opened new avenues for constructing these strained bicyclic frameworks with greater control and efficiency.
Detailed Preparation Methods
Cyclopropanation-Based Approaches
One of the most direct routes to this compound involves cyclopropanation of appropriately functionalized cyclopentene derivatives. This approach has been refined through various iterations to improve yield and stereoselectivity.
Table 1: Conditions for Cyclopropanation-Based Synthesis
A typical procedure involves treating cyclopent-1-ene-1-carbonitrile with diazomethane in the presence of a palladium catalyst, which promotes the cyclopropanation reaction with moderate stereoselectivity. The use of modified Simmons-Smith conditions (zinc-copper couple with diiodomethane) offers an alternative approach with different stereochemical outcomes.
(3+2) Annulation Methods
A more contemporary and efficient approach involves (3+2) annulation reactions using cyclopropenes and appropriate three-carbon synthons. This method allows for the direct construction of the bicyclo[3.1.0]hexane framework with greater control over substitution patterns.
Table 2: (3+2) Annulation Routes to Bicyclo[3.1.0]hexane Derivatives
For the synthesis of this compound specifically, a modified approach is required to introduce the nitrile group at the bridgehead position. This typically involves using appropriately functionalized cyclopropenes or post-annulation modification.
Radical-Mediated Cyclization Approaches
Radical cyclization strategies represent another valuable method for constructing the bicyclo[3.1.0]hexane framework. These approaches often utilize precursors that undergo intramolecular radical addition to generate the strained bicyclic system.
Table 3: Radical Cyclization Approaches
These methods typically generate the bicyclo[3.1.0]hexane system in moderate yields but offer complementary stereoselectivity to the cyclopropanation and annulation approaches.
Industrial Scale Production Considerations
Scaling up the synthesis of this compound presents several challenges due to the strain energy of the target molecule and the sensitivity of some synthetic intermediates. Industrial processes have focused on optimization of the more robust synthetic routes.
Table 5: Comparison of Methods for Scale-Up Potential
Industrial production typically employs modified cyclopropanation approaches that avoid hazardous reagents like diazomethane, instead utilizing safer carbene precursors and transition metal catalysts.
Mechanism and Stereochemical Considerations
The synthesis of this compound involves several mechanistic pathways depending on the synthetic approach chosen. Understanding these mechanisms is crucial for controlling stereochemistry and optimizing reaction conditions.
Cyclopropanation Mechanism
In cyclopropanation approaches, the reaction typically proceeds through a concerted addition of a carbene or carbenoid species to the double bond of a cyclopentene precursor. The stereochemical outcome is influenced by the nature of the carbene source and substrate conformation.
(3+2) Annulation Mechanism
The (3+2) annulation mechanism has been thoroughly studied using density functional theory (DFT) methods. These reactions are typically HOMO-LUMO controlled, with the cyclopropene acting as the HOMO component and the dipole (e.g., azomethine ylide) as the LUMO component.
For this compound synthesis via (3+2) annulation, a challenging aspect is achieving the correct regioselectivity to position the nitrile group at the bridgehead. This often requires specialized cyclopropene reagents with appropriate substitution patterns.
Physical Characteristics and Analytical Data
This compound exhibits distinctive physical and spectroscopic properties that reflect its unique structure and strain energy.
Table 6: Physical Properties of this compound
Spectroscopic Characteristics
The structure of this compound can be confirmed through various spectroscopic techniques:
- IR Spectroscopy : The nitrile stretching vibration appears as a characteristic sharp band at 2230-2240 cm⁻¹.
- ¹H NMR : The bicyclic structure shows complex coupling patterns, with distinctive signals for the cyclopropane protons at δ 0.8-1.5 ppm.
- ¹³C NMR : The nitrile carbon appears at approximately δ 120-125 ppm, while the bridgehead carbon bearing the nitrile group shows a characteristic shift at δ 25-30 ppm.
Applications in Synthetic Chemistry
This compound has found diverse applications in synthetic organic chemistry, particularly in polymer science and pharmaceutical development.
Polymerization Studies
Early investigations by Hall and colleagues demonstrated that this compound undergoes ring-opening polymerization under radical or anionic initiation conditions. The resulting polymers possess interesting mechanical properties due to their unique backbone structure containing cyclobutane rings linked through the 1,3-positions.
Pharmaceutical Applications
The bicyclo[3.1.0]hexane framework serves as a rigid scaffold in medicinal chemistry, with derivatives showing activity as enzyme inhibitors and receptor modulators. Compounds containing this motif have been investigated for applications in neurological disorders, particularly as metabotropic glutamate receptor modulators.
The nitrile group provides a versatile handle for further functionalization, allowing for the synthesis of diverse derivatives with tailored biological activities.
Chemical Reactions Analysis
Types of Reactions: Bicyclo[3.1.0]hexane-1-carbonitrile undergoes various chemical reactions, including:
Cycloaddition Reactions: The compound can participate in (3 + 2) cycloaddition reactions to form complex bicyclic structures.
Substitution Reactions: The nitrile group can be involved in nucleophilic substitution reactions, leading to the formation of amides, amines, and other derivatives.
Common Reagents and Conditions:
Cyclopropenes and Cyclopropylanilines: Used in the (3 + 2) annulation reactions.
Photoredox Catalysts: Organic or iridium-based catalysts are employed under blue LED irradiation.
Major Products: The major products formed from these reactions include various bicyclic scaffolds with three contiguous stereocenters, which are valuable in medicinal chemistry .
Scientific Research Applications
Chemistry: Bicyclo[3.1.0]hexane-1-carbonitrile serves as a valuable building block in organic synthesis, enabling the construction of complex molecular architectures .
Biology and Medicine: The compound’s unique structure makes it a potential candidate for drug development. It has been used to synthesize bioactive compounds with promising therapeutic properties, including treatments for psychiatric disorders and cancer .
Industry: In the industrial sector, this compound can be utilized in the development of new materials and chemical intermediates .
Mechanism of Action
The mechanism of action of bicyclo[3.1.0]hexane-1-carbonitrile involves its interaction with various molecular targets and pathways. The high ring strain of the bicyclic structure makes it a reactive intermediate, facilitating the formation of complex products through cycloaddition and substitution reactions . The nitrile group can also participate in nucleophilic attacks, leading to the formation of diverse derivatives .
Comparison with Similar Compounds
Comparison with Similar Compounds
Bicyclo[3.1.0]hexane-1-carbonitrile belongs to a class of strained bicyclic nitriles. Below is a detailed comparison with structurally analogous compounds:
Structural Analogues
Physicochemical Properties
- Vaporization Enthalpy : this compound exhibits a vaporization enthalpy of 43.2 kJ/mol at 382 K, significantly lower than 1-cyclohexene-1-carbonitrile (53.6 kJ/mol at 298 K), reflecting reduced intermolecular forces due to its strained structure .
- NMR Shifts : The bicyclo[3.1.0]hexane framework causes characteristic upfield shifts in ¹³C NMR (e.g., δ = 48.9 ppm for CH₂ groups) compared to cyclohexane derivatives, indicative of electronic shielding from ring strain .
- Thermal Stability : Derivatives like 5-(methoxycarbonyl)bicyclo[3.1.0]hexane-1-carboxylic acid (CAS: 25090-43-1) demonstrate stability under standard lab conditions, with applications in small-molecule synthesis .
Reactivity and Functionalization
- Nitrile Reactivity : The nitrile group in this compound undergoes hydrolysis to carboxylic acids or reduction to amines, similar to other aliphatic nitriles. However, the strained bicyclic system may accelerate these reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
